molecular formula C16H11ClN2O2S B3142097 5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 497835-71-9

5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B3142097
CAS RN: 497835-71-9
M. Wt: 330.8 g/mol
InChI Key: QRDCGTGWWMTBGN-UHFFFAOYSA-N
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Description

The compound is a type of imidazolidinone, which is a class of five-membered heterocyclic compounds containing nitrogen atoms. The presence of the chloro, hydroxy, and phenyl groups suggests that it may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) . These techniques can provide information about the types of bonds present in the molecule and the arrangement of atoms.


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the functional groups present in the molecule. For example, the hydroxy group might be involved in hydrogen bonding, and the chloro group might make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a hydroxy group might make it more polar and increase its solubility in water .

Scientific Research Applications

Synthesis and Biological Activity

The compound is a derivative of nicotinic acid, which was subjected to a series of condensation reactions with appropriate aldehydes . This process led to the creation of a series of twelve acylhydrazones, two of which showed promising activity against Gram-positive bacteria .

Antimicrobial Activity

The compound has shown significant antimicrobial activity. For instance, one of the acylhydrazones showed promising activity against Staphylococcus epidermidis ATCC 12228 . Moreover, the activity of compound 13 against the Staphylococcus aureus ATCC 43300 strain, i.e., the MRSA strain, was also noteworthy .

Cyclization Reaction

The series of acylhydrazones were subjected to a cyclization reaction in acetic anhydride, leading to the creation of twelve new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives .

Antimicrobial Activity of Derivatives

The 1,3,4-oxadiazolines derived from the cyclization reaction were also tested for antimicrobial activity. The results showed high activity of compound 25 with a 5-nitrofuran substituent, which was active against all tested strains .

Cytotoxicity

Importantly, the best performing compounds did not show cytotoxicity against normal cell lines . This suggests potential for these compounds or their derivatives in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .

Molecular Modelling

Molecular modelling of the compound and its derivatives can provide insights into their structure and potential interactions with biological targets .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a catalyst or a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-12-8-10(6-7-14(12)20)9-13-15(21)19(16(22)18-13)11-4-2-1-3-5-11/h1-9,20H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDCGTGWWMTBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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